molecular formula C17H15N3O6S2 B2422816 3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide CAS No. 868675-71-2

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2422816
CAS No.: 868675-71-2
M. Wt: 421.44
InChI Key: HBXYRYIKVUCBED-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide is a novel synthetic compound designed for advanced pharmaceutical and biochemical research. Its structure incorporates a 2-aminobenzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This core structure is found in various bioactive molecules and is frequently investigated for its potential in developing new therapeutic agents . The compound is further functionalized with a benzenesulfonyl group, a moiety widely recognized in drug discovery for its significant role in modulating biological activity and improving pharmacokinetic properties . The presence of sulfonamide derivatives has been linked to a range of pharmacological effects in research settings, making them key functional groups for the investigation of new bioactive molecules . The specific substitution pattern on the benzothiazole ring, including methoxy and nitro groups, is strategically designed to influence the compound's electronic properties and binding affinity, making it a valuable chemical tool for structure-activity relationship (SAR) studies. This compound is offered exclusively for research applications, including as a potential building block in organic synthesis, a candidate for high-throughput screening in drug discovery programs, and a probe for mechanistic studies in enzymology. It is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S2/c1-26-13-9-11(20(22)23)10-14-16(13)19-17(27-14)18-15(21)7-8-28(24,25)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXYRYIKVUCBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy and nitro groups: These groups can be introduced through nitration and methylation reactions, respectively.

    Attachment of the propanamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with a suitable amide precursor.

    Introduction of the phenylsulfonyl group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or nitro groups can be replaced by other substituents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide can be compared with other similar compounds, such as:

    4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide: This compound shares a similar benzo[d]thiazole core but lacks the propanamide and phenylsulfonyl groups.

    6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound has a similar benzo[d]thiazole structure but includes a fluorine atom and lacks the propanamide and phenylsulfonyl groups.

    N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: This compound contains a benzo[d]thiazole ring substituted with a pyrimidinyl group instead of the methoxy and nitro groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities.

Biological Activity

The compound 3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapy. This article synthesizes various research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N3O6S2\text{C}_{16}\text{H}_{18}\text{N}_3\text{O}_6\text{S}_2

This structure includes a benzothiazole moiety, which is known for diverse biological activities. The presence of the benzenesulfonyl group and the methoxy-nitro substitution enhances its pharmacological profile.

Antitumor Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antitumor properties. A study evaluating a series of benzothiazole compounds found that those with similar structural features inhibited the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involved downregulation of inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor progression and metastasis .

Table 1: Antitumor Activity of Related Benzothiazole Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
6-chloro-N-(4-nitrobenzyl)benzothiazoleA4311.0Inhibition of AKT/ERK pathways
7-chloro-N-(2,6-dichlorophenyl)benzothiazoleA5492.5Induction of apoptosis
This compound A431/A549TBDTBD

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been documented. In vitro studies demonstrated that it significantly reduced the expression levels of pro-inflammatory cytokines in macrophage cell lines. This dual action—targeting both cancer cells and inflammatory pathways—positions it as a promising candidate for therapeutic applications in conditions where inflammation and cancer coexist .

Mechanistic Studies

Mechanistic studies have shown that compounds similar to This compound affect cell cycle regulation and apoptosis pathways. Flow cytometry analyses indicated that these compounds can induce G0/G1 phase arrest in cancer cells, leading to increased apoptosis rates .

Table 2: Mechanistic Insights from Related Studies

Study ReferenceFindings
Kamal et al., 2010Identified inhibition of PI3K/Akt/mTOR pathway in A549 cells
Noolvi et al., 2012Demonstrated enhanced apoptosis via caspase activation in treated cell lines
Current StudyProposed dual inhibition of AKT and ERK signaling pathways by the compound under review

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings. For instance, a recent study involving a novel benzothiazole compound demonstrated significant tumor regression in animal models when administered at specific dosages over a defined period .

Example Case Study

In a preclinical trial involving This compound , researchers observed:

  • Model Used: Murine xenograft model with human lung cancer cells.
  • Dosage: Administered at 5 mg/kg body weight.
  • Outcome: Significant reduction in tumor size compared to control groups after four weeks.

Q & A

Q. How does the nitro group influence electronic properties?

  • Answer :
  • Electron-Withdrawing Effect : Reduces electron density on the benzothiazole ring, enhancing electrophilic reactivity.
  • Impact on Bioactivity : May increase binding affinity to nitroreductase enzymes or DNA (via intercalation) .

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